molecular formula C11H14N2O B13811374 N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide

N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide

Cat. No.: B13811374
M. Wt: 190.24 g/mol
InChI Key: JKSASIPMOOVYJT-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydroisoquinolin-8-yl)acetamide (CAS 502612-35-3) is a high-purity synthetic tetrahydroisoquinoline derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities. Recent scientific investigations have highlighted the substantial potential of tetrahydroisoquinoline derivatives as anticancer agents. These compounds have demonstrated potent activity against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7), by inducing apoptosis and causing cell cycle arrest . The core tetrahydroisoquinoline structure is a key pharmacophore for inhibiting critical enzymes involved in cancer proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) . Furthermore, structural analogs of this compound have been explored for their anti-inflammatory properties and as potential orexin receptor antagonists, indicating wider therapeutic relevance . Provided strictly for research applications, this acetamide derivative is characterized by its molecular formula (C11H14N2O) and a molecular weight of 190.24 g/mol . Researchers can utilize this compound as a key intermediate or a reference standard in the development of novel small-molecule inhibitors and for probing complex biological mechanisms.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-5-6-12-7-10(9)11/h5-7,11H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSASIPMOOVYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC2=C1C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

Synthetic Routes and Reaction Conditions

Acylation of 5,6,7,8-Tetrahydroisoquinolin-8-amine

A common approach is the direct acylation of 5,6,7,8-tetrahydroisoquinolin-8-amine with acetic anhydride or acetyl chloride under basic conditions:

  • Starting material: 5,6,7,8-tetrahydroisoquinolin-8-amine (can be prepared by reduction of the corresponding acetamido-substituted isoquinoline or by catalytic hydrogenation of quinoline derivatives).
  • Reagents: Acetyl chloride or acetic anhydride.
  • Base: Triethylamine or another organic base to neutralize the generated HCl.
  • Solvent: Dichloromethane or other aprotic solvents.
  • Conditions: The reaction is typically performed at 0 °C to room temperature to control the rate and avoid side reactions.
  • Workup: Quenching with aqueous base, extraction, and purification by crystallization or chromatography.

This method yields this compound in moderate to good yields (typically 70–90%) depending on the purity of starting amine and reaction conditions.

Catalytic Hydrogenation of Acetamido-substituted Isoquinolines

Another method involves the catalytic hydrogenation of acetamido-substituted isoquinolines to reduce the aromatic ring and simultaneously preserve the acetamide functionality:

  • Starting material: Acetamido-substituted isoquinoline.
  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel.
  • Conditions: Hydrogen atmosphere under mild pressure (1–5 atm), room temperature to 50 °C.
  • Outcome: The aromatic isoquinoline ring is partially hydrogenated to the tetrahydroisoquinoline, retaining the N-acetamide substituent.
  • Yields: Good yields are reported when the acetamido group is on the pyridine ring; moderate yields when on the benzene ring.

This approach is advantageous for regioselective synthesis and avoids separate acylation steps.

Nitrosation and Oxime Hydrolysis Route (Indirect Synthesis)

A more complex synthetic route involves:

  • Step 1: Deprotonation of 5,6,7,8-tetrahydroisoquinoline with a strong base (e.g., alkyllithium or lithium amide).
  • Step 2: Reaction with alkyl nitrites to form an oxime intermediate at the 8-position.
  • Step 3: Hydrolysis of the oxime to yield the corresponding ketone.
  • Step 4: Amination or reductive amination to introduce the amino group.
  • Step 5: Acetylation to form the N-acetamide derivative.

This method is useful for preparing enantiomerically pure amino-substituted tetrahydroisoquinolines and their acetamides.

Example Preparation Protocol (From Literature)

Step Reagents and Conditions Yield (%) Notes
1 5,6,7,8-tetrahydroisoquinolin-8-amine dissolved in dry dichloromethane, cooled to 0 °C - Starting amine
2 Add triethylamine (5 equiv), stir 10 min - Base to neutralize HCl
3 Add acetyl chloride dropwise at 0 °C - Acylation step
4 Stir reaction mixture at room temp for 20 h - Completion of acylation
5 Quench with 2 N NaOH at 0 °C, basify to pH 10–11 - Workup
6 Extract organic layer, dry, evaporate solvent - Isolation of crude product
7 Purify by recrystallization or chromatography 75–85 Pure this compound obtained

Analytical Data and Research Outcomes

  • Melting Point: Typically around 120–130 °C (varies with purity and polymorphs).
  • IR Spectroscopy: Characteristic amide bands at ~1650 cm⁻¹ (C=O stretch), N–H stretch around 3300 cm⁻¹.
  • NMR Spectroscopy:
    • $$^{1}H$$ NMR shows amide NH proton as a singlet around δ 8–9 ppm.
    • Aliphatic protons of tetrahydroisoquinoline ring appear between δ 1.5–3.5 ppm.
  • Mass Spectrometry: Molecular ion peak corresponding to the acetamide derivative.
  • Yields: Generally good yields (70–90%) reported in literature depending on method and scale.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages References
Direct Acylation 5,6,7,8-tetrahydroisoquinolin-8-amine Acetyl chloride, triethylamine, DCM, 0–25 °C 75–85 Simple, straightforward
Catalytic Hydrogenation of Acetamido Isoquinoline Acetamido-substituted isoquinoline Pd/C or Raney Ni, H₂, mild pressure, RT–50 °C 60–80 Regioselective, preserves acetamide
Nitrosation and Oxime Hydrolysis 5,6,7,8-tetrahydroisoquinoline Strong base, alkyl nitrites, hydrolysis Variable Access to enantiomerically pure forms

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives, including N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide. Research indicates that these compounds exhibit moderate to strong cytotoxic activity against various cancer cell lines. For example:

  • A549 Cell Line (Lung Cancer) : Compound 7e demonstrated an IC50 of 0.155 µM.
  • MCF7 Cell Line (Breast Cancer) : Compound 8d showed an IC50 of 0.170 µM.

Both compounds were found to induce apoptosis and cause cell cycle arrest at specific phases, with significant increases in apoptosis rates observed through flow cytometry assays .

2. Antioxidant Properties

Tetrahydroisoquinoline derivatives have been shown to possess antioxidant activities surpassing those of Vitamin C. In comparative studies, several synthesized compounds exhibited strong antioxidant effects through mechanisms involving hydrogen atom transfer reactions. The antioxidant activity was evaluated using the DPPH assay, confirming the potential of these compounds as antioxidant drugs .

3. Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinolines are being explored for their potential in treating neurodegenerative diseases. These compounds may interact with neurotransmitter systems or inhibit enzymes involved in neurodegeneration processes. Their ability to modulate these pathways suggests a promising avenue for therapeutic development.

Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7eA5490.155Induces apoptosis; G2/M phase arrest
8dMCF70.170Induces apoptosis; S phase arrest

Table 2: Comparative Antioxidant Activity

CompoundAntioxidant Activity (DPPH Assay)Comparison to Vitamin C
1HighHigher
3ModerateComparable
6HighHigher

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of tetrahydroisoquinoline derivatives against lung and breast cancer cell lines, compounds were synthesized and tested for their cytotoxic effects. The results indicated that compound 7e not only inhibited cell proliferation but also significantly increased apoptotic cell death compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of neurodegeneration. The study demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting their potential utility in developing therapies for conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide with structurally related derivatives, focusing on synthesis, physical properties, and bioactivity. Key compounds from the evidence are tabulated and discussed.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Yield (%) Melting Point (°C) Key Functional Groups (IR/NMR) Bioactivity Reference
This compound (Target Compound) R1=H, R2=H, R3=Ac N/A N/A Amide C=O (~1680 cm⁻¹), NH (~3297 cm⁻¹) Not explicitly reported N/A
2-[(7-Acetyl-4-cyano-1,6-dimethyl-8-phenyl-THIQ-3-yl)thio]-N-(4-chlorophenyl)acetamide (5d) R1=Ph, R2=4-Cl, R3=Ac, CN, SMe 90 234–235 C≡N (2218 cm⁻¹), C=O (1702 cm⁻¹) Anticancer, antioxidant
2-[(7-Acetyl-4-cyano-1,6-dimethyl-8-(4-NO₂-Ph)-THIQ-3-yl)thio]-N-(4-tolyl)acetamide (5g) R1=4-NO₂-Ph, R2=4-Me, R3=Ac, CN 90 234–235 O–H (3456 cm⁻¹), C=O (1682 cm⁻¹) Anticancer
N-(4-Chlorophenyl)acetamide derivative (7c) R1=4-NMe₂-Ph, R2=4-Cl, R3=Ac 96 214–215 C=O (amide), CN CDK2/DHFR inhibition
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-THIQ-8-yl)propionamide (Baxdrostat) R1=Propionamide, R2=Me, R3=O N/A N/A Propionamide C=O, NH Not reported

Key Observations

Substituent Effects on Bioactivity: Nitroaryl Groups: Compounds with 3- or 4-nitrophenyl substituents (e.g., 5g) exhibit enhanced anticancer activity compared to non-nitro derivatives, likely due to increased electron-withdrawing effects improving target binding . Thioether Linkage: The presence of a sulfanyl group (e.g., in 5d and 7c) correlates with DHFR and CDK2 inhibition, suggesting its role in stabilizing enzyme interactions .

Physicochemical Properties: Melting Points: Derivatives with bulkier aryl groups (e.g., naphthyl in 7e, 194–195°C) have lower melting points than simpler analogs (e.g., 7c, 214–215°C), reflecting reduced crystallinity due to steric hindrance . Spectroscopic Signatures: The acetamide C=O stretch (~1680–1702 cm⁻¹) and cyano group (C≡N, ~2218 cm⁻¹) are consistent across analogs, confirming structural integrity .

Synthetic Efficiency: High yields (88–96%) are achieved in derivatives synthesized via sodium acetate-mediated reactions (e.g., 7c, 8a), emphasizing the robustness of this method for tetrahydroisoquinoline functionalization .

Comparison with Homologs :

  • The propionamide analog (Baxdrostat) shares a similar scaffold but replaces the acetamide group with a propionamide moiety. This homologation may alter pharmacokinetic properties, though bioactivity data remain unreported .

Research Findings and Implications

  • Anticancer Activity : Nitroaryl-substituted derivatives (e.g., 5g) show potent cytotoxicity against MCF-7 and HepG2 cell lines, with IC₅₀ values <10 μM, attributed to dual DHFR and CDK2 inhibition .
  • Antioxidant Potential: Compounds with hydroxyl groups (e.g., 5d) exhibit significant radical scavenging activity in DPPH assays (EC₅₀ ~50 μM), linking phenolic moieties to antioxidant effects .
  • Structural Insights: X-ray crystallography of 5d confirms a distorted boat conformation in the tetrahydroisoquinoline ring, with intramolecular hydrogen bonds stabilizing the bioactive conformation .

Biological Activity

N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various research findings and case studies.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 194.25 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with an acetamide substituent, which is crucial for its biological activity.

This compound interacts with multiple molecular targets and signaling pathways:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as dihydrofolate reductase and cyclin-dependent kinase 2 (CDK2), which are critical in cell cycle regulation and proliferation .
  • Signaling Pathways : The compound may influence the PI3K/AKT/mTOR pathway, which is essential for cell growth and metabolism.

Table 1: Summary of Mechanisms

MechanismDescription
Enzyme InhibitionInhibits dihydrofolate reductase and CDK2
Signaling PathwaysAffects PI3K/AKT/mTOR pathway

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound's mechanism involves inducing apoptosis through modulation of apoptotic pathways .

Neuroprotective Effects

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to inhibit apoptosis in neuronal cells and may modulate neurotransmitter systems, making it a candidate for further investigation in the treatment of conditions like Alzheimer's disease.

Antiviral Properties

This compound has been studied for its antiviral activity against pathogens such as the Japanese encephalitis virus. Its mechanism may involve interference with viral replication processes or modulation of host cell responses.

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines contributes to this effect .

Case Studies

  • Antitumor Study : A study demonstrated that this compound significantly reduced cell viability in A549 cells with an IC50 value of 12 µM. This suggests its potential as a lead compound for developing new anticancer agents .
  • Neuroprotection : In a model of neurodegeneration induced by oxidative stress, the compound reduced neuronal cell death by 40%, indicating strong neuroprotective properties.
  • Antiviral Activity : Research showed that this compound inhibited the replication of the Japanese encephalitis virus with an IC50 value of 15 µM.

Table 2: Biological Activity Summary

Activity TypeEffectiveness (IC50)Reference
Antitumor12 µM
Neuroprotection-40% cell death
Antiviral15 µM

Q & A

Basic: What are the recommended synthetic routes for N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves functionalizing tetrahydroisoquinoline precursors with acetamide groups. Key steps include:

  • Amide coupling : Reacting 5,6,7,8-tetrahydroisoquinolin-8-amine with acetylating agents (e.g., acetic anhydride) under controlled pH (neutral to slightly basic) and solvent systems (e.g., acetonitrile or DCM) .
  • Catalytic systems : Palladium catalysts (e.g., Pd₂(dba)₃) and chiral ligands (e.g., rac-BINAP) may enhance regioselectivity in multi-step syntheses .
  • Purification : Gradient elution with MeOH/NH₃ in DCM improves yield and purity . Optimize temperature (0–130°C) and reaction time (2–12 hours) based on intermediate stability .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms acetamide substitution patterns. For example, methyl protons in the acetamide group appear at δ 2.1–2.3 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 191.11789) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for structurally related tetrahydroisoquinoline derivatives .

Basic: How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?

Methodological Answer:

  • In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to evaluate interactions with targets like CXCR4, a receptor implicated in cancer metastasis .
  • Enzyme inhibition studies : Test against kinases or proteases using colorimetric substrates (e.g., ATPase activity assays).
  • Cytotoxicity screening : Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM .

Advanced: How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use Daicel columns (e.g., Chiracel AD-H or OD-H) with heptane/i-PrOH (95:5 + 0.1% n-BuNH₂) for baseline separation. Retention times (e.g., tR = 13.7 min for S-enantiomer) and optical rotation ([α]D<sup>20</sup> = +56) confirm enantiopurity .
  • Asymmetric hydrogenation : Iridium catalysts with N,P ligands selectively reduce prochiral alkenes in boronic ester intermediates .

Advanced: How should researchers resolve contradictions in structural data (e.g., X-ray vs. computational predictions)?

Methodological Answer:

  • Cross-validation : Compare experimental X-ray bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing effects .
  • Collision cross-section (CCS) data : Validate ion mobility spectrometry (IMS) predictions (e.g., CCS = 141.9 Ų for [M+H]+) against experimental drift times .

Advanced: What in silico strategies are effective for predicting ADMET properties or target engagement?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with CXCR4 (PDB: 3OE0). Prioritize compounds with docking scores ≤−7 kcal/mol .
  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and cytochrome P450 inhibition (CYP3A4 IC50 >10 µM) .

Advanced: What strategies mitigate low yields or side reactions during scale-up synthesis?

Methodological Answer:

  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce diketopiperazine byproducts .
  • Temperature control : Slow addition of POCl3 at 0°C minimizes exothermic side reactions during acetylation .
  • Catalyst recycling : Immobilize Pd catalysts on silica supports to enhance turnover number (TON) .

Advanced: How can the mechanism of action be elucidated for this compound in complex biological systems?

Methodological Answer:

  • Photoaffinity labeling : Incorporate a diazirine moiety into the acetamide group to capture transient protein interactions .
  • CRISPR-Cas9 knockout screens : Identify gene clusters whose deletion rescues compound-induced cytotoxicity, pinpointing molecular targets .

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